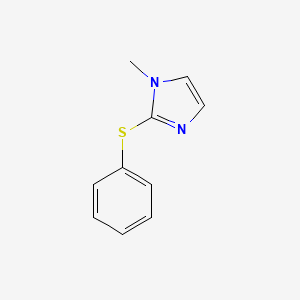
1-Methyl-2-(phenylthio)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-(phenylthio)-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with a methyl group at the 1-position and a phenylsulfanyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-(phenylthio)-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methylimidazole with phenylsulfanyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-2-(phenylthio)-1H-imidazole undergoes several types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding 1-methylimidazole.
Substitution: Electrophilic substitution reactions can occur at the imidazole ring, particularly at the 4- and 5-positions, using reagents such as halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitro compounds.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: 1-Methylimidazole.
Substitution: Halogenated or nitro-substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-(phenylthio)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 1-Methyl-2-(phenylthio)-1H-imidazole involves its interaction with specific molecular targets and pathways. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The phenylsulfanyl group can also interact with various biological targets, modulating their function and leading to desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-2-(phenylthio)-1H-imidazole can be compared with other imidazole derivatives such as:
1-Methylimidazole: Lacks the phenylsulfanyl group, making it less versatile in terms of chemical reactivity and applications.
2-Phenylimidazole: Lacks the methyl group at the 1-position, which can affect its binding properties and reactivity.
1-Methyl-2-(methylthio)imidazole: Similar structure but with a methylthio group instead of phenylsulfanyl, leading to different chemical and biological properties.
Eigenschaften
CAS-Nummer |
79487-95-9 |
|---|---|
Molekularformel |
C10H10N2S |
Molekulargewicht |
190.27 g/mol |
IUPAC-Name |
1-methyl-2-phenylsulfanylimidazole |
InChI |
InChI=1S/C10H10N2S/c1-12-8-7-11-10(12)13-9-5-3-2-4-6-9/h2-8H,1H3 |
InChI-Schlüssel |
ORCWXWOSEJBVPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CN=C1SC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















